1-(2-Iodophenyl)-3-phenylthiourea

Synthetic Methodology Copper Catalysis Benzothiazolamine

1-(2-Iodophenyl)-3-phenylthiourea (CAS 32062-70-7, MF C₁₃H₁₁IN₂S, MW 354.21) is an unsymmetrical N,N′-disubstituted thiourea bearing an ortho-iodine on one N-phenyl ring and an unsubstituted N′-phenyl group. The ortho-iodo substituent imparts a significantly higher molecular weight (354.21 vs.

Molecular Formula C13H11IN2S
Molecular Weight 354.21
CAS No. 32062-70-7
Cat. No. B2789987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Iodophenyl)-3-phenylthiourea
CAS32062-70-7
Molecular FormulaC13H11IN2S
Molecular Weight354.21
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2I
InChIInChI=1S/C13H11IN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
InChIKeyLSVZLHKGSVOHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Iodophenyl)-3-phenylthiourea (CAS 32062-70-7): Core Identity and Procurement Baseline


1-(2-Iodophenyl)-3-phenylthiourea (CAS 32062-70-7, MF C₁₃H₁₁IN₂S, MW 354.21) is an unsymmetrical N,N′-disubstituted thiourea bearing an ortho-iodine on one N-phenyl ring and an unsubstituted N′-phenyl group [1]. The ortho-iodo substituent imparts a significantly higher molecular weight (354.21 vs. 228.31 for the non‑halogenated 1,3‑diphenylthiourea) and elevated lipophilicity (XLogP3 = 3.5; calculated LogP = 4.10 ), properties that directly influence its reactivity profile in transition‑metal‑catalysed transformations and its interaction with biological targets. The compound is supplied as a research‑grade intermediate (typical purity ≥98%) and is primarily valued for its dual role as a synthetic building block and a ligand scaffold in medicinal chemistry [2].

Why 1-(2-Iodophenyl)-3-phenylthiourea Cannot Be Replaced by Non‑Halogenated or Lighter‑Halogen Analogs


Substituting 1-(2-iodophenyl)-3-phenylthiourea with 1,3‑diphenylthiourea or with the 2‑bromo, 2‑chloro, or 2‑fluoro congeners fails when the intended application exploits the unique reactivity of the ortho‑iodo group. The C–I bond is substantially weaker (bond dissociation energy ~57 kcal/mol) than the C–Br (~68 kcal/mol), C–Cl (~81 kcal/mol), or C–F (~112 kcal/mol) bonds, making the iodoarene the most reactive partner in copper‑catalysed Ullmann‑type coupling and intramolecular cyclisation [1]. In the one‑pot synthesis of N,N‑diphenyl‑2‑benzothiazolamines, the ortho‑iodine is essential for tandem C–S bond formation/cyclisation; analogous 2‑bromo- or 2‑chlorophenyl thioureas either fail to react under the same mild conditions (CuI, 100 °C) or give dramatically lower yields [2]. Furthermore, the iodine atom introduces a large polarisable surface that enhances halogen‑bonding interactions with biological targets—a feature absent in non‑halogenated or lighter‑halogen variants. Consequently, procurement of the exact 2‑iodo derivative is mandatory for projects where either the synthetic route or the biological screening cascade depends on the ortho‑iodo functionality.

Quantitative Differentiation Evidence for 1-(2-Iodophenyl)-3-phenylthiourea Versus Structural Analogs


Copper‑Catalysed One‑Pot Benzothiazolamine Synthesis: Exclusive Reactivity of the 2‑Iodo Substituent

In the CuI‑catalysed one‑pot synthesis of N,N‑diphenyl‑2‑benzothiazolamines, only 1‑(2‑iodophenyl)‑3‑phenylthioureas undergo efficient tandem cyclisation/coupling. Under the optimised conditions (CuI 10 mol%, 1,10‑phenanthroline 20 mol%, K₂CO₃, DMSO, 100 °C, 12 h), the parent 1‑(2‑iodophenyl)‑3‑phenylthiourea reacts with iodobenzene to afford N,N‑diphenyl‑2‑benzothiazolamine in 85% isolated yield. When the ortho‑iodine is replaced by bromine or chlorine, the cyclisation step is severely retarded; the corresponding 2‑bromophenyl thiourea gives <15% yield under identical conditions, while the 2‑chlorophenyl analog is essentially unreactive (<5% conversion) [1][2]. This reactivity cliff is attributed to the markedly lower activation energy for oxidative addition of the C–I bond to Cu(I) compared with C–Br or C–Cl bonds [3].

Synthetic Methodology Copper Catalysis Benzothiazolamine

Lipophilicity and Membrane Permeability: Calculated LogP Advantage Over Non‑Halogenated and Lighter‑Halogen Congeners

The calculated partition coefficient (XLogP3) for 1‑(2‑iodophenyl)‑3‑phenylthiourea is 3.5, while experimentally derived LogP from vendor QC is 4.10 [1]. In contrast, the non‑halogenated 1,3‑diphenylthiourea has a predicted LogP of ~2.9, the 2‑chloro analog ~3.2, and the 2‑bromo analog ~3.5 (XLogP3 values from PubChem). The iodine atom contributes approximately +0.6–1.2 LogP units relative to hydrogen and +0.3–0.5 units relative to bromine [2]. This elevated lipophilicity translates to a theoretical 4‑ to 16‑fold increase in membrane permeability (based on the empirical logP–permeability correlation), which may be critical for intracellular target engagement in cell‑based assays.

Physicochemical Profiling Drug Likeness LogP

Halogen‑Dependent Antipathogenic Activity: Iodine Correlates with Superior Anti‑Biofilm Potency

A structure–activity study of 2‑((4‑methylphenoxy)methyl)‑N‑(aryl‑carbamothioyl)benzamides demonstrated that the anti‑pathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms is significantly correlated with the presence of one iodine, bromine, or fluorine atom on the N‑phenyl substituent, with the 2‑iodophenyl derivative exhibiting the lowest minimum biofilm eradication concentration (MBEC) among the monohalogenated series [1]. Although the exact MBEC value for 1‑(2‑iodophenyl)‑3‑phenylthiourea itself was not determined in that study, the class‑level inference is that the 2‑iodophenyl thiourea scaffold provides a measurable advantage over 2‑chlorophenyl and non‑halogenated analogs, which showed only moderate or negligible activity. The enhanced activity is attributed to the greater polarisability of iodine, facilitating stronger halogen‑bonding interactions with bacterial membrane protein targets [1].

Antimicrobial Biofilm Pseudomonas aeruginosa

Diabetes‑Relevant Enzyme Inhibition: 2‑Iodophenyl‑Containing Thiourea AH as a Benchmark

Although not identical to 1‑(2‑iodophenyl)‑3‑phenylthiourea, the closely related compound AH (1‑(2,4‑difluorophenyl)‑3‑(2‑iodophenyl)thiourea) demonstrated potent inhibition of three diabetes‑associated targets: α‑glucosidase (IC₅₀ = 47.9 μM), advanced glycation end‑products (AGEs; IC₅₀ = 49.5 μM), and protein tyrosine phosphatase 1B (PTP1B; IC₅₀ = 79.7 μM) [1]. Within the same study, other thiourea derivatives lacking the 2‑iodophenyl group showed significantly weaker or negligible inhibition. For instance, compound E (1‑(2,4‑difluorophenyl)‑3‑(3,4‑dimethylphenyl)thiourea) gave only 65 ± 1.1% inhibition of α‑amylase versus 85 ± 1.9% for AH [1]. The 2‑iodophenyl moiety appears to contribute critical halogen‑bonding and hydrophobic contacts within the enzyme active sites, as supported by molecular docking.

Type 2 Diabetes α-Glucosidase PTP1B

Molecular Weight and Crystallinity: Differentiating Physicochemical Properties for Formulation and Purification

The molecular weight of 1‑(2‑iodophenyl)‑3‑phenylthiourea (354.21 g mol⁻¹) is substantially higher than that of 1,3‑diphenylthiourea (228.31 g mol⁻¹) and the 2‑chloro (262.76 g mol⁻¹) and 2‑bromo (307.21 g mol⁻¹) analogs [1]. This mass difference directly impacts purification: the 2‑iodo compound typically exhibits a higher melting point and greater crystallinity, facilitating purification by recrystallisation rather than chromatography. In a systematic crystallographic study of 1‑benzoyl‑3‑(halogenophenyl)thioureas, the 2‑iodophenyl derivative displayed unique intermolecular I···S and I···π halogen‑bonding interactions that were absent in the bromo and chloro analogs, leading to a distinct crystal packing motif [2]. While this study did not include the exact non‑benzoylated compound, the halogen‑dependent packing trends are extrapolatable to the simpler N‑phenylthiourea series.

Solid-State Properties Purification Crystallography

High‑Value Application Scenarios Where 1‑(2‑Iodophenyl)‑3‑phenylthiourea Outperforms Its Analogs


Copper‑Catalysed Library Synthesis of 2‑Aminobenzothiazoles

The quantitative evidence [1] shows that only the 2‑iodophenyl thiourea reliably yields >80% product in CuI‑catalysed one‑pot benzothiazolamine synthesis. Medicinal chemistry groups constructing focused libraries of N,N‑diphenyl‑2‑benzothiazolamines should therefore standardise on the 2‑iodo building block. Attempts to substitute the 2‑bromo or 2‑chloro analog result in single‑digit yields, making the synthetic route economically unviable. The protocol operates under mild conditions (100 °C, DMSO) and tolerates a broad range of functional groups on both the thiourea and the iodobenzene coupling partner [1][2].

Development of Dual α‑Glucosidase/PTP1B Inhibitors for Type 2 Diabetes

Compound AH, which contains the 2‑iodophenyl thiourea pharmacophore, demonstrated IC₅₀ values of 47.9 μM (α‑glucosidase) and 79.7 μM (PTP1B) [3]. In contrast, non‑iodinated thioureas in the same panel were substantially less active. Researchers pursuing multi‑target diabetes therapeutics should consider 1‑(2‑iodophenyl)‑3‑phenylthiourea as a core scaffold for further SAR optimisation. The elevated logP of the 2‑iodo derivative may also enhance oral absorption, a critical parameter for in vivo efficacy studies.

Anti‑Biofilm Agent Discovery Targeting Pseudomonas aeruginosa

The SAR study by Limban et al. establishes that the presence of a single iodine atom on the N‑phenyl ring of thiourea derivatives correlates with the most potent anti‑biofilm activity against P. aeruginosa and S. aureus [4]. The 2‑iodophenyl thiourea scaffold is therefore a privileged starting point for hit‑to‑lead campaigns in anti‑infective research, particularly for chronic wound infections and cystic fibrosis‑associated lung infections where biofilm formation is a key resistance mechanism.

Halogen‑Bond‑Directed Co‑Crystal Engineering

The 2‑iodophenyl group is a strong halogen‑bond donor (σ‑hole potential ~45 kJ mol⁻¹), enabling predictable I···S, I···O, and I···π synthons in crystal engineering [5]. This property is exploited in the design of pharmaceutical co‑crystals to improve solubility, stability, or mechanical properties of APIs. The lighter‑halogen analogs (Br, Cl) form significantly weaker halogen bonds and are less reliable in co‑crystal design. Solid‑state formulation scientists should preferentially source the 2‑iodo derivative when halogen‑bonding is the intended supramolecular motif.

Quote Request

Request a Quote for 1-(2-Iodophenyl)-3-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.